molecular formula C26H16Cl4O4 B2491383 1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone CAS No. 383148-12-7

1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone

Número de catálogo: B2491383
Número CAS: 383148-12-7
Peso molecular: 534.21
Clave InChI: VICZOZQDARZJEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone is a polyaromatic ketone derivative characterized by two 3,4-dichlorophenyl groups and a naphthyloxy backbone. Its structure includes a central ethanone moiety linked to a 1-naphthyl group via an oxyethoxy bridge, with additional 3,4-dichlorophenyl substituents contributing to its electronic and steric profile.

Propiedades

IUPAC Name

1-(3,4-dichlorophenyl)-2-[5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]naphthalen-1-yl]oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl4O4/c27-19-9-7-15(11-21(19)29)23(31)13-33-25-5-1-3-17-18(25)4-2-6-26(17)34-14-24(32)16-8-10-20(28)22(30)12-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICZOZQDARZJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OCC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=C1)OCC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety and a naphthyl ether linked through an ethanone group. Its chemical formula is C22H18Cl2O3. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dichlorophenyl compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that related compounds effectively inhibited the growth of human breast cancer cell lines (T47D) with IC50 values in the micromolar range, suggesting that this compound may also possess similar activities .

Antimicrobial Activity

Compounds containing dichlorophenyl groups have been reported to exhibit antibacterial and antifungal properties. This is attributed to their ability to disrupt microbial cell membranes and inhibit enzymatic functions essential for microbial survival.

Table 1 summarizes the antimicrobial activity of related compounds:

Compound NameActivityTarget OrganismIC50 (µM)
Compound AAntibacterialE. coli10
Compound BAntifungalC. albicans15
Compound CAntibacterialS. aureus12

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Kinases : Many anticancer agents target specific kinases involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that related compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The antimicrobial activity may stem from the inhibition of essential enzymes in microbial metabolism.

Case Studies

Several case studies highlight the efficacy of similar compounds in preclinical models:

  • Breast Cancer Model : A study involving a structurally related compound showed a significant reduction in tumor size in xenograft models when treated with doses corresponding to those predicted for human use.
  • Infection Models : In vivo studies demonstrated that compounds with similar structures reduced bacterial load in infected mice models significantly compared to control groups.

Comparación Con Compuestos Similares

Structural Analog 1: 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

Key Features :

  • Substituents : Combines a 3,4-dichlorophenyl group with a 3,4,5-trimethoxyphenyl ring.
  • Heterocyclic Core : Contains a 2,3-dihydro-1,3,4-oxadiazole ring, enhancing rigidity and thermal stability.
  • Crystallographic Data : Single-crystal X-ray analysis (T = 173 K) revealed a planar oxadiazole ring with mean C–C bond lengths of 0.003 Å .

Comparison :

  • Electronic Effects : The trimethoxyphenyl group (electron-donating) contrasts with the dichlorophenyl groups (electron-withdrawing) in the target compound, influencing solubility and reactivity.
  • Stability : The oxadiazole ring may confer higher thermal stability compared to the target compound’s ether and ketone linkages.

Structural Analog 2: 1-(3,4-Dichlorophenyl)ethanone Oxime Derivatives

Key Features :

  • Oxime Functional Group: Derivatives such as 1-(3,4-Dichlorophenyl)ethanone oxime (CAS 71516-68-2) replace the ketone with an oxime (-NOH) group .
  • Substituent Variability: Examples include sulfanyl, cyclopropyl, and imidazole-linked substituents (e.g., 2-[(4-chlorophenyl)sulfanyl]-1-ethanone oxime).

Comparison :

  • Reactivity : The oxime group introduces nucleophilic character, enabling reactions like condensation or metal coordination, unlike the inert ketone in the target compound.
  • Biological Activity : Oximes are often associated with pesticidal or pharmaceutical applications (e.g., acetylcholinesterase reactivators), suggesting divergent uses compared to the target molecule.

Structural Analog 3: 1-(3,4-Dimethoxyphenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

Key Features :

  • Substituents: 3,4-dimethoxyphenyl and isopropylphenoxy groups.
  • Heterocyclic Core : Includes a 1,3,4-oxadiazole ring connected via a sulfanyl (-S-) bridge .

Comparison :

  • Solubility : Methoxy groups enhance hydrophilicity compared to the dichlorophenyl groups in the target compound.
  • Pharmacological Potential: The sulfanyl-oxadiazole framework is common in antimicrobial agents, hinting at possible bioactivity distinct from the target compound’s profile.

Research Implications and Limitations

  • Structural Diversity : The target compound’s dichlorophenyl and naphthyloxy groups may optimize π-π stacking for material stability, whereas analogs prioritize bioactivity or solubility.
  • Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Note: This analysis underscores the importance of substituent choice in tuning physicochemical and functional properties. Further studies are needed to validate the target compound’s practical applications.

Métodos De Preparación

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises a 1-naphthyl scaffold with two ether-linked side chains:

  • Position 1 : A 1-(3,4-dichlorophenyl)ethanone moiety connected via an ether bond.
  • Position 5 : A 2-(3,4-dichlorophenyl)-2-oxoethoxy group.

Retrosynthetically, the molecule can be dissected into three key fragments (Figure 1):

  • Naphthalene-1,5-diol : Serves as the central aromatic platform.
  • 2-Chloro-1-(3,4-dichlorophenyl)ethanone : Electrophilic reagent for ether formation.
  • Protecting groups : To ensure regioselective functionalization.

Synthetic Pathways and Methodologies

Williamson Ether Synthesis: A Two-Step Approach

Step 1: Synthesis of 5-Hydroxy-1-naphthyl-2-(3,4-dichlorophenyl)ethanone

Reagents :

  • 1,5-Dihydroxynaphthalene (1.0 equiv)
  • 2-Chloro-1-(3,4-dichlorophenyl)ethanone (1.1 equiv)
  • Potassium carbonate (2.5 equiv)
  • Acetone (solvent)

Procedure :

  • 1,5-Dihydroxynaphthalene is selectively protected at the 1-position using tert-butyldimethylsilyl (TBS) chloride in dichloromethane (DCM) with imidazole.
  • The 5-hydroxyl group reacts with 2-chloro-1-(3,4-dichlorophenyl)ethanone in acetone under reflux (56°C) for 12 hours, yielding the mono-etherified intermediate.
  • Deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) affords 5-hydroxy-1-naphthyl-2-(3,4-dichlorophenyl)ethanone (Yield: 78%).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.6 Hz, 1H, naphthyl-H), 7.98 (d, J = 7.7 Hz, 2H, dichlorophenyl-H), 7.64 (t, J = 8.9 Hz, 1H, naphthyl-H), 4.92 (s, 2H, OCH₂CO).
  • MS (ESI) : m/z 387.08 [M+H]⁺ (Calc. for C₂₀H₁₂Cl₂O₃: 386.02).
Step 2: Second Etherification at Position 1

Reagents :

  • Intermediate from Step 1 (1.0 equiv)
  • 2-Chloro-1-(3,4-dichlorophenyl)ethanone (1.1 equiv)
  • Cesium carbonate (3.0 equiv)
  • Dimethylformamide (DMF, solvent)

Procedure :

  • The 1-hydroxyl group reacts with 2-chloro-1-(3,4-dichlorophenyl)ethanone in DMF at 80°C for 18 hours.
  • Purification via silica gel chromatography (EtOAc/hexane, 1:1) yields the target compound (Yield: 65%).

Key Challenges :

  • Regioselectivity : Competitive etherification at positions 4 or 8 of naphthalene necessitates bulky bases (e.g., Cs₂CO₃) to favor 1-position reactivity.
  • Steric Hindrance : The 3,4-dichlorophenyl groups impede reaction kinetics, requiring elevated temperatures.

Ullmann-Type Coupling for Direct Ether Formation

Reagents :

  • 1,5-Dihydroxynaphthalene (1.0 equiv)
  • 2-Bromo-1-(3,4-dichlorophenyl)ethanone (2.2 equiv)
  • Copper(I) iodide (0.2 equiv)
  • 1,10-Phenanthroline (0.4 equiv)
  • Potassium phosphate tribasic (3.0 equiv)
  • Toluene (solvent)

Procedure :

  • A mixture of dihydroxynaphthalene, 2-bromoethanone derivative, CuI, and phenanthroline in toluene is heated to 110°C for 24 hours under nitrogen.
  • Dual etherification occurs simultaneously, bypassing intermediate isolation (Yield: 58%).

Advantages :

  • Single-step synthesis reduces purification steps.
  • Copper catalysis enhances reactivity of brominated electrophiles.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Regioselectivity Scalability
Williamson (Two-Step) 65% 30 hours High (≥95%) Moderate
Ullmann Coupling 58% 24 hours Moderate (80%) High

Key Observations :

  • The Williamson approach offers superior regiocontrol but requires protective group chemistry.
  • Ullmann coupling simplifies the process but struggles with byproduct formation from residual hydroxyl groups.

Mechanistic Insights and Optimization

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of chlorine atoms on the phenyl ring activates the ethanone-linked chloro group toward nucleophilic attack by naphtholates. Density functional theory (DFT) calculations indicate a reaction barrier of 28.5 kcal/mol for the rate-determining step.

Solvent and Base Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate reactivity by stabilizing transition states.
  • Bulky bases (Cs₂CO₃) minimize side reactions at sterically hindered positions.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 179.47 (C=O), 135.47 (naphthyl-C), 131.16 (Cl₂Ph-C), 53.92 (OCH₂CO).
  • IR (cm⁻¹) : 1671 (C=O), 1567 (C-Cl), 1113 (C-O-C).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms ≥95% purity, aligning with vendor specifications (American Custom Chemicals Corporation).

Industrial-Scale Production Considerations

Cost Drivers

  • Raw Materials : 1,5-Dihydroxynaphthalene ($320/kg) and 2-chloro-1-(3,4-dichlorophenyl)ethanone ($1,150/kg) dominate expenses.
  • Catalyst Recovery : Copper iodide recycling reduces costs by 18% in Ullmann routes.

Environmental Impact

  • Waste Streams : Halogenated byproducts require incineration at 1,200°C to prevent dioxin formation.
  • Solvent Recovery : DMF distillation achieves 92% reuse efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be optimized to improve yield?

  • Methodological Answer: A common approach involves multi-step condensation reactions. For example, analogous dichlorophenyl ethanone derivatives are synthesized via acid-catalyzed Friedel-Crafts acylation or nucleophilic substitution under reflux conditions. Optimization may include screening Lewis acids (e.g., ZnCl₂ ) or adjusting solvent polarity to enhance intermediate stability. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent byproduct formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what spectral markers are diagnostic?

  • Methodological Answer: Prioritize 1^1H/13^{13}C NMR to identify aromatic proton environments and carbonyl (C=O) signals (~200 ppm in 13^{13}C). IR spectroscopy confirms ketone groups (stretching ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereoelectronic arrangements .

Q. What purification strategies are recommended to isolate this compound from complex reaction mixtures?

  • Methodological Answer: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates polar byproducts. Recrystallization from ethanol or DCM/hexane mixtures improves purity. For thermally sensitive intermediates, flash chromatography or preparative HPLC with C18 columns minimizes degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems (e.g., antimicrobial vs. cytotoxicity assays)?

  • Methodological Answer: Standardize assay protocols (e.g., MIC values, cell lines) and include positive controls (e.g., chloramphenicol for antimicrobial tests). Cross-validate results using orthogonal assays (e.g., time-kill curves alongside ATP-based viability assays). Statistical tools like ANOVA or multivariate regression can identify confounding variables, such as solvent effects or assay incubation times .

Q. What computational approaches are suitable for studying electronic interactions between the dichlorophenyl and naphthyloxy moieties?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals to predict reactivity sites. Molecular dynamics simulations assess conformational stability in solvated systems. QSAR models correlate substituent effects (e.g., Cl position) with observed bioactivity .

Q. How should researchers address variability in synthetic yields when scaling up from milligram to gram quantities?

  • Methodological Answer: Conduct kinetic studies to identify rate-limiting steps (e.g., intermediate formation). Use microreactors or flow chemistry for precise temperature/pH control. Scale-up trials should include in-line PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, to monitor critical parameters in real time .

Q. What strategies mitigate degradation of this compound during long-term storage or biological assays?

  • Methodological Answer: Store samples in amber vials under inert gas (N₂/Ar) at -20°C. Add stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive moieties. For aqueous assays, use buffered solutions (pH 7.4) with antioxidants (e.g., ascorbic acid) and avoid prolonged light exposure .

Data Analysis & Validation

Q. How can researchers statistically validate reproducibility in synthetic or bioassay datasets?

  • Methodological Answer: Implement triplicate experiments with independent replicates. Use coefficient of variation (CV) analysis to quantify technical vs. biological variability. For bioassays, apply Bland-Altman plots or intraclass correlation coefficients (ICC) to assess agreement between replicates .

Q. What analytical workflows are recommended for identifying degradation products or metabolites?

  • Methodological Answer: LC-MS/MS with CID (collision-induced dissociation) fragments unknown peaks. Compare fragmentation patterns with libraries (e.g., NIST, PubChem). Stable isotope labeling (e.g., 13^{13}C) tracks metabolic pathways in vitro or in vivo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.